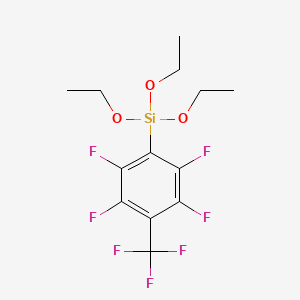

(4-Perfluorotolyl)triethoxysilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

triethoxy-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F7O3Si/c1-4-21-24(22-5-2,23-6-3)12-10(16)8(14)7(13(18,19)20)9(15)11(12)17/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHRVMWUGNXEKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F7O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382594 | |

| Record name | (4-perfluorotolyl)triethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

561069-04-3 | |

| Record name | (4-perfluorotolyl)triethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-Trifluoromethyltetrafluorophenyltriethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Perfluorotolyl)triethoxysilane chemical properties

An In-depth Technical Guide to (4-Perfluorotolyl)triethoxysilane: Properties, Applications, and Experimental Protocols

Introduction

This compound is a specialized organosilane compound characterized by the presence of a fluorinated aromatic group (a perfluorotolyl group) and a hydrolyzable triethoxysilyl group. This unique molecular architecture imparts a combination of properties, including high thermal and chemical stability from the fluorinated moiety and the ability to form robust siloxane bonds to surfaces via the triethoxysilane functionality. These characteristics make it a valuable material for advanced applications in surface science, microelectronics, and materials engineering, particularly for creating surfaces with low energy, hydrophobicity, and oleophobicity.

This guide provides a comprehensive overview of the chemical and physical properties of this compound, its reactivity, spectroscopic signature, and applications. It is intended for researchers, scientists, and drug development professionals who are interested in leveraging the unique attributes of fluorinated silanes for surface modification and the development of advanced materials.

Chemical Identity and Core Properties

This compound, also known as Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]silane, is a dense, high-boiling point liquid.[1][2] Its core structure consists of a central silicon atom bonded to three ethoxy groups and one perfluorotolyl group.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| CAS Number | 561069-04-3 | [1] |

| Molecular Formula | C13H15F7O3Si | [1][2] |

| Molecular Weight | 380.33 g/mol | [1][2] |

| Boiling Point | 68-70°C / 1.5 mmHg | [1][2] |

| Density | 1.29 g/cm³ | [1] |

Reactivity and Hydrolysis Mechanism

The reactivity of this compound is dominated by the triethoxysilyl group. Like other alkoxysilanes, it undergoes hydrolysis in the presence of water, particularly under acidic or basic catalysis, to form reactive silanol (Si-OH) groups. These silanols can then condense with each other to form stable siloxane (Si-O-Si) bonds or react with hydroxyl groups on the surface of a substrate (like glass, silicon, or metal oxides) to form a durable, covalently bonded coating.[3][4]

The perfluorotolyl group is chemically robust and generally unreactive under typical processing conditions, lending stability to the modified surface. The moisture-sensitive nature of the triethoxysilyl group necessitates storage under inert and dry conditions to prevent premature hydrolysis and polymerization.[5]

Caption: Hydrolysis and condensation of this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for verifying the identity and purity of this compound and for characterizing surfaces modified with this compound.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethoxy group protons (-O-CH₂- and -CH₃). The chemical shifts would be similar to other triethoxysilanes, with the quartet for the methylene protons appearing around 3.8 ppm and the triplet for the methyl protons around 1.2 ppm.[6][7] |

| ¹⁹F NMR | Complex signals in the aromatic region characteristic of the -C₆F₄-CF₃ group. |

| ¹³C NMR | Resonances for the ethoxy carbons and the carbons of the perfluorinated aromatic ring. |

| FT-IR | Characteristic vibrational bands for Si-O-C (~1100, 1080, 960 cm⁻¹), C-F bonds (strong absorptions in the 1100-1350 cm⁻¹ region), and aromatic C=C stretching (~1600-1450 cm⁻¹).[8][9][10] |

| Mass Spec. | The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns involving the loss of ethoxy groups and fragments from the perfluorotolyl ring.[11] |

Applications in Material Science and Surface Modification

The primary application of this compound is in surface modification, where it is used to create highly hydrophobic and oleophobic surfaces.[12][13] The low surface energy of the perfluorotolyl group is responsible for the repellent properties of the modified surfaces.

Key Application Areas:

-

Protective Coatings: It can be used to form water- and oil-repellent, anti-fouling, and anti-weathering coatings on substrates like masonry, metal, and wood.[14]

-

Microfluidics: In microfluidic devices, particularly those made from poly(dimethylsiloxane) (PDMS), this silane can be used to modify the channel surfaces.[12][13] This modification can reduce the non-specific adsorption of biomolecules and control electroosmotic flow.[12]

-

Biomaterials and Drug Development: Fluorinated surfaces can be used for the selective adsorption and separation of fluorous-tagged peptides and proteins, which is a technique employed in proteomics and drug discovery.[12][13]

-

Glass and Optics: Treatment of glass surfaces with this compound can create anti-reflective and self-cleaning properties.[14]

Caption: General workflow for surface modification using silanization.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as an irritant.[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats.[5][15] Work in a well-ventilated area or under a chemical fume hood.[5]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[5] This compound is moisture-sensitive and should be stored under an inert gas like argon or nitrogen.[5]

-

First Aid:

Experimental Protocol: Surface Modification of a Silicon Wafer

This protocol describes a typical procedure for creating a hydrophobic surface on a silicon wafer.

Materials:

-

This compound

-

Anhydrous Toluene

-

Silicon wafers

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

-

Deionized water

-

Nitrogen gas stream

-

Oven

Procedure:

-

Substrate Cleaning and Activation: a. Immerse silicon wafers in piranha solution for 15 minutes to clean organic residues and generate surface hydroxyl (-OH) groups. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate PPE). b. Rinse the wafers thoroughly with deionized water. c. Dry the wafers under a stream of nitrogen gas and then bake in an oven at 120°C for 30 minutes to remove residual water.

-

Silanization: a. Prepare a 1% (v/v) solution of this compound in anhydrous toluene in a glove box or under an inert atmosphere. b. Immerse the cleaned and dried silicon wafers in the silane solution for 1 hour at room temperature. c. Ensure the container is sealed to prevent exposure to atmospheric moisture.

-

Post-Treatment: a. Remove the wafers from the silane solution and rinse them sequentially with fresh toluene to remove any physisorbed silane. b. Dry the wafers under a nitrogen stream. c. Cure the coated wafers in an oven at 120°C for 1 hour to promote the formation of covalent siloxane bonds to the surface.

-

Characterization: a. The success of the surface modification can be verified by measuring the water contact angle. A successful coating should result in a highly hydrophobic surface with a contact angle significantly greater than 90°. b. X-ray Photoelectron Spectroscopy (XPS) can be used to confirm the presence of fluorine and silicon on the surface.

Conclusion

This compound is a highly versatile chemical for creating robust, low-energy surfaces. Its dual functionality allows for covalent attachment to a wide range of substrates, while the perfluorinated aromatic group provides exceptional hydrophobicity, oleophobicity, and chemical stability. These properties make it an enabling material for advanced applications in fields ranging from protective coatings and microfluidics to biomaterials and diagnostics. Understanding its chemical properties, reactivity, and handling requirements is key to successfully implementing it in research and development.

References

Sources

- 1. Fluorinated compounds,CAS#:561069-04-3,三氟甲基四氟苯基三乙氧基硅烷,Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]silane [en.chemfish.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. Surface modification of ZnO using triethoxysilane-based molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. 1H,1H,2H,2H-Perfluorooctyltriethoxysilane(51851-37-7) 1H NMR spectrum [chemicalbook.com]

- 7. Triethoxysilane(998-30-1) 1H NMR spectrum [chemicalbook.com]

- 8. Phenyltriethoxysilane(780-69-8) IR Spectrum [chemicalbook.com]

- 9. Sci-Hub. Vibrational spectroscopic studies of triethoxy(4-(trifluoromethyl)-phenyl) silane and its sol–gel coating / Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2012 [sci-hub.box]

- 10. researchgate.net [researchgate.net]

- 11. diva-portal.org [diva-portal.org]

- 12. Surface modification of poly(dimethylsiloxane) with a perfluorinated alkoxysilane for selectivity toward fluorous tagged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Perfluorooctyltriethoxysilane | CAS 51851-37-7 [gmchemix.com]

- 15. fishersci.com [fishersci.com]

- 16. perfluorooctyl triethoxysilane, 51851-37-7 [thegoodscentscompany.com]

- 17. gelest.com [gelest.com]

- 18. 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyltriethoxysilan | C14H19F13O3Si | CID 103991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. CID 158444627 | C12H26F6O6Si2 | CID 158444627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. americanelements.com [americanelements.com]

- 21. Triethoxy(4-(trifluoromethyl)phenyl)silane | C13H19F3O3Si | CID 11858742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Triethoxysilane(998-30-1) IR Spectrum [chemicalbook.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. fluoryx.com [fluoryx.com]

- 27. The synthesis of 1-(4-triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a novel trialkoxysilane monomer for the preparation of functionalized sol-gel matrix materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

- 31. CN100368416C - Production process of triethoxy silane - Google Patents [patents.google.com]

- 32. Trimethylfluorosilane(420-56-4) 1H NMR [m.chemicalbook.com]

- 33. spectrabase.com [spectrabase.com]

- 34. Silane, triethoxyphenyl- [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of (4-Perfluorotolyl)triethoxysilane

This guide provides a comprehensive overview of the synthesis of (4-perfluorotolyl)triethoxysilane, a valuable organosilane in material science and surface chemistry. The content is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic pathway, experimental protocols, and underlying chemical principles.

Introduction: The Significance of this compound

This compound, also known as (4-(trifluoromethyl)phenyl)triethoxysilane, is a key organofunctional silane. Its unique structure, combining a trifluoromethylphenyl group with a hydrolyzable triethoxysilyl group, imparts desirable properties such as hydrophobicity, thermal stability, and low surface energy. These characteristics make it a critical component in the development of advanced materials, including water-repellent coatings, functionalized nanoparticles, and specialized chromatographic phases. The ability to form stable siloxane bonds (Si-O-Si) upon hydrolysis and condensation allows for its covalent attachment to a wide variety of substrates, enabling precise surface modification.[1][2]

This guide will focus on a robust and well-documented synthetic route, providing not only a step-by-step protocol but also the scientific rationale behind the experimental choices, ensuring a thorough and practical understanding for successful synthesis.

The Grignard-Mediated Synthesis Pathway: A Reliable Approach

The most common and efficient method for synthesizing aryltrialkoxysilanes, including this compound, is through the Grignard reaction.[3] This approach involves the formation of an aryl Grignard reagent, which then acts as a nucleophile to attack a silicon electrophile, typically a tetraalkoxysilane. This method is favored for its versatility and the commercial availability of the starting materials.[4]

The overall synthetic scheme is a two-step process:

-

Formation of the Grignard Reagent: 4-Iodobenzotrifluoride is reacted with magnesium metal in an ethereal solvent to form 4-(trifluoromethyl)phenylmagnesium iodide.

-

Silylation Reaction: The freshly prepared Grignard reagent is then added to an excess of tetraethyl orthosilicate (TEOS) to yield the desired this compound.

A critical aspect of this synthesis is controlling the reaction conditions, particularly temperature, to minimize the formation of diaryl- and triarylated silane byproducts.[5][6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of aryltrialkoxysilanes via the Grignard reaction.[4][5][6]

Materials and Reagents

| Reagent | Formula | CAS Number | Molar Mass ( g/mol ) | Key Properties |

| 4-Iodobenzotrifluoride | C₇H₄F₃I | 455-13-0 | 272.01 | Liquid, moisture-sensitive |

| Magnesium Turnings | Mg | 7439-95-4 | 24.31 | Solid, reactive metal |

| Tetraethyl Orthosilicate (TEOS) | C₈H₂₀O₄Si | 78-10-4 | 208.33 | Liquid, moisture-sensitive |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 109-99-9 | 72.11 | Solvent, highly flammable |

| Iodine | I₂ | 7553-56-2 | 253.81 | Solid, for Grignard initiation |

Step-by-Step Procedure

Step 1: Formation of 4-(Trifluoromethyl)phenylmagnesium Iodide

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus must be flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

-

Reagent Charging: The flask is charged with magnesium turnings (1.2 equivalents) and a small crystal of iodine. The flask is gently warmed to sublime the iodine, which helps to activate the magnesium surface.

-

Initiation of Grignard Reaction: A solution of 4-iodobenzotrifluoride (1 equivalent) in anhydrous THF is prepared and added to the dropping funnel. A small portion of this solution is added to the magnesium turnings. The reaction is initiated, which is indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle heating may be applied.

-

Completion of Grignard Formation: Once the reaction has been initiated, the remaining 4-iodobenzotrifluoride solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Silylation with Tetraethyl Orthosilicate (TEOS)

-

Cooling the Silylation Mixture: In a separate flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, tetraethyl orthosilicate (3 equivalents) is dissolved in anhydrous THF. This solution is cooled to -30 °C using a dry ice/acetone bath.[5][6] The use of an excess of TEOS and low temperature is crucial to favor the formation of the monosubstituted product and prevent the formation of di- and triarylated silanes.[5][6]

-

Addition of the Grignard Reagent: The freshly prepared Grignard reagent is transferred to the dropping funnel via a cannula and added dropwise to the cold TEOS solution over a period of 1-2 hours, maintaining the temperature at -30 °C.

-

Warming and Quenching: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The reaction is then carefully quenched by pouring it into a mixture of crushed ice and a saturated aqueous solution of ammonium chloride.

-

Work-up and Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to obtain this compound as a colorless liquid.

Reaction Mechanism and Causality

The underlying mechanism of this synthesis is a nucleophilic substitution at the silicon center.

Reaction Mechanism Diagram

Caption: Mechanism of Grignard-based synthesis of aryltriethoxysilanes.

The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the aryl group nucleophilic. This nucleophilic aryl group attacks the electrophilic silicon atom of TEOS. The tetravalent silicon atom can accommodate a fifth ligand to form a pentacoordinate intermediate. This intermediate is unstable and collapses by eliminating one of the ethoxy groups as an ethoxide, which then associates with the magnesium halide salt.

The choice of low temperature (-30 °C) is critical to control the reactivity of the Grignard reagent and prevent over-addition to the newly formed this compound, which would lead to the formation of bis(4-perfluorotolyl)diethoxysilane. The use of a significant excess of TEOS further shifts the equilibrium towards the monosubstituted product.

Characterization and Quality Control

The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR are invaluable for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the ethoxy protons and the aromatic protons. The ¹⁹F NMR will confirm the presence of the trifluoromethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the Si-O-C linkages, the C-F bonds of the trifluoromethyl group, and the aromatic ring. Vibrational assignments can be made by comparison with similar compounds.[7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for assessing the purity of the product and identifying any potential byproducts. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Safety Considerations

-

Anhydrous Conditions: The Grignard reaction is highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used.

-

Reactive Reagents: Magnesium metal is flammable. Grignard reagents are pyrophoric and react violently with water. Tetraethyl orthosilicate is a moisture-sensitive and flammable liquid.

-

Solvent Hazards: Tetrahydrofuran (THF) is highly flammable and can form explosive peroxides. It should be handled in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, flame-retardant lab coat, and gloves, must be worn at all times.

Conclusion

The Grignard-mediated synthesis of this compound from 4-iodobenzotrifluoride and tetraethyl orthosilicate is a reliable and scalable method. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, high yields of the desired product can be achieved while minimizing the formation of byproducts. The detailed protocol and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the field of materials science and organic synthesis.

References

-

Manoso, A. S., Ahn, C., Soheili, A., Handy, C. J., Correia, R., Seganish, W. M., & DeShong, P. (2004). Improved synthesis of aryltrialkoxysilanes via treatment of aryl Grignard or lithium reagents with tetraalkyl orthosilicates. The Journal of Organic Chemistry, 69(24), 8305–8314. [Link][5][6]

-

Organic Chemistry Portal. (n.d.). Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates. Retrieved from [Link]4]

-

Gelest, Inc. (n.d.). Grignard Reagents and Silanes. Retrieved from [Link]3]

-

Horton, J. H., R. D. Oleschuk, and P. R. L. Brown. "Surface modification of poly(dimethylsiloxane) with a perfluorinated alkoxysilane for selectivity toward fluorous tagged peptides." Analytical chemistry 79.3 (2007): 1139-1146. [Link][1][2]

-

Li, Y. S. (2012). Vibrational spectroscopic studies of triethoxy(4-(trifluoromethyl)-phenyl) silane and its sol–gel coating. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 868–873. [Link][7]

Sources

- 1. Surface modification of poly(dimethylsiloxane) with a perfluorinated alkoxysilane for selectivity toward fluorous tagged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. gelest.com [gelest.com]

- 4. Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates [organic-chemistry.org]

- 5. Improved synthesis of aryltrialkoxysilanes via treatment of aryl Grignard or lithium reagents with tetraalkyl orthosilicates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sci-Hub. Vibrational spectroscopic studies of triethoxy(4-(trifluoromethyl)-phenyl) silane and its sol–gel coating / Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2012 [sci-hub.box]

An In-Depth Technical Guide to the Hydrolysis and Condensation of (4-Perfluorotolyl)triethoxysilane

Introduction

(4-Perfluorotolyl)triethoxysilane is an organosilane of significant interest in materials science and surface chemistry. Its unique structure, combining a highly fluorinated aromatic moiety with hydrolyzable ethoxysilane groups, allows for the creation of surfaces with exceptionally low energy, leading to pronounced hydrophobic and oleophobic properties. These characteristics are highly sought after in applications ranging from anti-fouling coatings and self-cleaning surfaces to specialized drug delivery vehicles.

The functional utility of this molecule is unlocked through a sol-gel process, which is fundamentally governed by two key chemical reactions: hydrolysis and condensation. A thorough understanding and precise control of these mechanisms are paramount for researchers and developers aiming to engineer materials with tailored properties and reproducible performance. This guide provides an in-depth examination of these core processes, the critical factors influencing them, and a practical protocol for their experimental monitoring.

Core Mechanisms: A Two-Stage Transformation

The conversion of this compound from a monomeric precursor to a functional polymeric network (a polysiloxane) is a sequential process. It begins with the hydrolysis of the ethoxy groups, followed by the condensation of the resulting silanol intermediates.[1]

Stage 1: Hydrolysis

Hydrolysis is the cleavage of the silicon-oxygen bond of the ethoxy groups (Si-OEt) by water, leading to the formation of silanol groups (Si-OH) and the release of ethanol as a byproduct.[2] This reaction can proceed stepwise, with one, two, or all three ethoxy groups being replaced.

R-Si(OEt)₃ + 3H₂O ⇌ R-Si(OH)₃ + 3EtOH (where R = 4-Perfluorotolyl)

The reactivity of the silicon atom is a key determinant of the hydrolysis rate. The (4-Perfluorotolyl) group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms. This inductive effect pulls electron density away from the silicon center, making it more electrophilic and thus more susceptible to nucleophilic attack by water. This suggests that the hydrolysis of this compound is likely to be faster than that of its non-fluorinated alkyltriethoxysilane counterparts under similar conditions.[3]

Stage 2: Condensation

Once silanol groups are formed, they can react with each other or with remaining ethoxy groups in a condensation reaction to form stable siloxane bridges (Si-O-Si).[4] This process is responsible for the growth of oligomers and, eventually, the formation of a cross-linked three-dimensional network.

There are two primary pathways for condensation:

-

Water Condensation: Two silanol groups react to form a siloxane bond and a molecule of water. 2 R-Si(OH)₃ → (HO)₂Si(R)-O-(R)Si(OH)₂ + H₂O

-

Alcohol Condensation: A silanol group reacts with an unhydrolyzed ethoxy group to form a siloxane bond and a molecule of ethanol. R-Si(OH)₃ + R-Si(OEt)₃ → (HO)₂Si(R)-O-(R)Si(OEt)₂ + EtOH

The relative rates of hydrolysis and condensation determine the final structure of the resulting material. Rapid hydrolysis followed by slow condensation tends to produce more ordered, linear, or weakly branched polymers. Conversely, when condensation rates are comparable to or faster than hydrolysis rates, more compact, highly branched, and particulate structures are often formed.[1]

Visualizing the Reaction Pathway

The sequence of hydrolysis and condensation can be visualized as a cascade of reactions leading to a complex polymeric structure.

Figure 1: Simplified reaction pathway for the sol-gel process of this compound.

Critical Factors Influencing the Mechanism

The outcome of the hydrolysis and condensation reactions is not predetermined and can be steered by several key experimental parameters.

| Parameter | Effect on Hydrolysis | Effect on Condensation | Structural Outcome |

| Acidic pH (e.g., pH 2-4) | Fast. Protonation of the ethoxy group makes it a better leaving group, accelerating nucleophilic attack by water.[1] | Slow. Condensation occurs between neutral silanol species, which is slower. | Tends to form linear or weakly branched, "polymeric" networks.[1] |

| Basic pH (e.g., pH 8-10) | Slower than acid-catalyzed. Relies on direct nucleophilic attack by hydroxide ions (OH⁻).[5] | Fast. Deprotonation of silanol to form highly reactive silanolate anions (Si-O⁻) accelerates condensation.[4] | Tends to form highly branched, compact, and often particulate or "colloidal" structures.[1] |

| Water/Silane Ratio (r) | Higher 'r' values drive the equilibrium towards complete hydrolysis, increasing the concentration of silanol groups. | A higher concentration of silanols generally increases the rate of condensation. | Affects the degree of cross-linking and the final network density. |

| Solvent | A co-solvent (e.g., ethanol, isopropanol) is often required to homogenize the immiscible silane and aqueous phases. The solvent choice can influence local reactant concentrations and reaction rates. | The solvent can affect the stability of intermediates and transition states. | Can influence particle size and morphology in the final product. |

| Temperature | Reaction rates generally increase with temperature according to the Arrhenius equation.[6] | Condensation rates also increase with temperature. | Can be used to accelerate gelation but requires careful control to avoid uncontrolled precipitation. |

Experimental Protocol: Monitoring Hydrolysis and Condensation via ²⁹Si NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the sol-gel process in real-time.[7] ²⁹Si NMR is particularly informative as it directly probes the changing chemical environment of the silicon atoms as hydrolysis and condensation proceed.[8][9]

Objective

To quantitatively track the conversion of this compound through its hydrolyzed intermediates to the final condensed species under controlled acidic conditions.

Materials & Instrumentation

-

This compound

-

Ethanol (or other suitable co-solvent)

-

Deionized Water

-

Hydrochloric Acid (HCl) or Acetic Acid as a catalyst

-

High-resolution NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe suitable for ²⁹Si detection.

-

NMR tubes

Step-by-Step Methodology

-

Reagent Preparation: Prepare a stock solution of the acidic water/ethanol mixture. For example, to achieve a final pH of ~2-3, add the appropriate amount of HCl to deionized water before mixing with ethanol.

-

Reaction Initiation: In a clean, dry vial, add a precise amount of this compound.

-

Mixing: Add the acidic water/ethanol solution to the silane. The molar ratio of water to silane should be carefully controlled (e.g., r = 3 or higher for complete hydrolysis). Immediately cap the vial and vortex briefly to ensure a homogeneous solution.

-

Sample Transfer: Quickly transfer an aliquot of the reacting solution into an NMR tube.

-

NMR Acquisition: Place the NMR tube in the spectrometer and begin acquiring ²⁹Si NMR spectra at regular time intervals (e.g., every 15-30 minutes initially, then less frequently as the reaction slows). Gated decoupling should be used to suppress the negative Nuclear Overhauser Effect (NOE) for more accurate quantification.[10]

-

Data Analysis: Integrate the peaks corresponding to different silicon species in each spectrum. The chemical shifts will change as ethoxy groups are replaced by hydroxyl groups and then by siloxane bridges.[10]

Expected ²⁹Si NMR Observations

The ²⁹Si NMR spectrum will evolve over time, providing a detailed picture of the reaction progress. The substitution of electron-donating -OEt groups with more electron-withdrawing -OH or -OSi groups causes a characteristic upfield shift (to more negative ppm values).

| Silicon Species Notation | Description | Expected Chemical Shift Range (Relative) |

| T⁰ | Monomeric Si with 0 siloxane bonds (R-Si(OEt)₃) | Most downfield (least negative ppm) |

| T¹ | Si with 1 siloxane bond (end-group) | Upfield from T⁰ |

| T² | Si with 2 siloxane bonds (linear chain) | Upfield from T¹ |

| T³ | Si with 3 siloxane bonds (fully condensed/cross-linked) | Most upfield (most negative ppm) |

Note: Within each Tⁿ category, hydrolysis causes a downfield shift. For example, R-Si(OH)(OEt)₂ will be downfield of R-Si(OEt)₃. However, the dominant effect is from condensation, leading to the overall upfield trend with increased network formation.[9]

Experimental Workflow Visualization

Figure 2: Workflow for monitoring the sol-gel reaction using time-resolved NMR spectroscopy.

Conclusion

The hydrolysis and condensation of this compound are complex yet controllable processes that are fundamental to its application in advanced materials. The strong inductive effect of the perfluorotolyl group likely accelerates hydrolysis, while the ultimate structure of the resulting polysiloxane network is dictated by a careful balance of pH, stoichiometry, and other reaction conditions. By leveraging powerful analytical techniques like ²⁹Si NMR, researchers can gain detailed mechanistic insights, enabling the rational design and synthesis of fluorinated materials with precisely engineered properties for a wide array of scientific and industrial applications.

References

- Osterholtz, F. D., & Pohl, E. R. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology, 6(1), 127-149. [URL: https://www.tandfonline.com/doi/abs/10.1163/156856192X00124]

- Rodrigues, E. J. R., et al. (2018). Real-time monitoring of sol-gel process by 1H NMR relaxation for synthesis of silica nanoparticles. Polymer International, 67(6), 675-683. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/pi.5555]

- Ibrahim, M. A., & Yilmaz, F. (2018). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 10(12), 1365. [URL: https://www.mdpi.com/2073-4360/10/12/1365]

- Pohl, E. R., & Osterholtz, F. D. (1986). Factors contributing to the stability of alkoxysilanes in aqueous solution. In Silanes, Surfaces, and Interfaces (pp. 481-502). Gordon and Breach Science Publishers. [URL: https://www.gelest.com/wp-content/uploads/factors-contributing-to-the-stability-of-alkoxysilanes-in-aqueous-solution.pdf]

- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. [URL: https://www.sciencedirect.com/science/article/abs/pii/0022309388900051]

- Osterholtz, F. D., & Pohl, E. R. (1992). Hydrolysis and Condensation of Silanes. Scribd. [URL: https://www.scribd.com/document/360670879/Hydrolysis-of-Silanes]

- Al-Banna, A. A. (2018). Kinetic analysis of organosilane hydrolysis and condensation. ResearchGate. [URL: https://www.researchgate.

- Gualandris, V., et al. (1998). NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si—H Bonds. Journal of Sol-Gel Science and Technology, 12, 75-80. [URL: https://www.researchgate.net/publication/226875936_NMR_Studies_on_Hydrolysis_and_Condensation_Reactions_of_Alkoxysilanes_Containing_Si-H_Bonds]

- Steward, O. W., & Pierce, O. R. (1961). The Effect of Substituent Fluoroalkyl Groups on the Alkali-catalyzed Hydrolysis of Silanes. Journal of the American Chemical Society, 83(9), 1916-1920. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01470a004]

- Schedl, A., et al. (2021). Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy. Langmuir, 37(22), 6749-6756. [URL: https://pubs.acs.org/doi/10.1021/acs.langmuir.1c00487]

- Mazur, M., et al. (2000). The time evolution of the sol-gel process: 29Si NMR study of hydrolysis and condensation reactions of tetramethoxysilane. Applied Magnetic Resonance, 18, 547-558. [URL: https://www.researchgate.

- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: effects on structure. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/HYDROLYSIS-AND-CONDENSATION-OF-SILICATES-%3A-EFFECTS-Brinker/55b3f173f4439f7831776953250b7100b411d31a]

- Schmidt, H. (1989). Principles of hydrolysis and condensation reaction of alkoxysilanes. Publications of the Saarland University. [URL: https://publikationen.sulb.uni-saarland.de/handle/20.500.11880/26191]

- Valko, M., et al. (2000). The time evolution of the sol-gel process: 29Si NMR study of the hydrolysis and condensation reactions of tetraethoxysilane. ResearchGate. [URL: https://www.researchgate.

Sources

- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 2. gelest.com [gelest.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. static.even3.com [static.even3.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Surface energy of (4-Perfluorotolyl)triethoxysilane self-assembled monolayers

An In-Depth Technical Guide to the Surface Energy of (4-Perfluorotolyl)triethoxysilane Self-Assembled Monolayers

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the principles, preparation, and characterization of this compound (PFTS) self-assembled monolayers (SAMs), with a specific focus on the determination of their surface energy. PFTS SAMs are of significant interest in advanced materials science, particularly for applications requiring low surface energy, such as anti-fouling coatings, hydrophobic surfaces, and specialized interfaces in biomedical and electronic devices.[1][2] This document details the fundamental chemistry of SAM formation, outlines validated experimental protocols for monolayer deposition, and provides a step-by-step guide to calculating surface energy using contact angle goniometry coupled with established theoretical models. The methodologies are presented to ensure scientific integrity and reproducibility, targeting researchers, materials scientists, and professionals in drug development who require precise control and characterization of surface properties.

Introduction: The Significance of Low-Energy Surfaces

The ability to precisely engineer the surface properties of materials is a cornerstone of modern technology. Self-assembled monolayers (SAMs) offer a powerful and versatile method for modifying surface chemistry at the molecular level.[2][3] Among the various molecules used for SAM formation, organosilanes are particularly effective for modifying oxide-containing surfaces, such as silicon wafers, glass, and many metal oxides, forming robust, covalently bonded films.[4][5]

This compound (PFTS) is a fluorinated organosilane designed to create surfaces with exceptionally low surface free energy. The terminal perfluorotolyl group (-C₆F₄CF₃) is responsible for this property, leading to highly hydrophobic and oleophobic characteristics. Understanding and quantifying the surface energy of these monolayers is critical for their effective application in fields such as:

-

Biomedical Devices and Drug Development: Creating anti-fouling surfaces that resist protein adsorption and cell adhesion is crucial for medical implants, biosensors, and microfluidic devices used in diagnostics and drug screening.[1][2]

-

Advanced Electronics: SAMs can function as ultra-thin insulating layers, modify electrode work functions, and improve the performance and stability of organic semiconductors by controlling surface wettability.[1][6]

-

Microfabrication and Nanotechnology: Low-energy surfaces are vital in nanoimprint lithography and for creating self-cleaning or corrosion-resistant coatings.[3][7]

This guide provides the foundational knowledge and practical protocols to prepare high-quality PFTS SAMs and accurately determine their surface energy, a key parameter governing their performance in these applications.

Fundamentals of PFTS Self-Assembled Monolayer Formation

The formation of a silane SAM is a multi-step process that relies on the presence of hydroxyl (-OH) groups on the substrate surface. The process can be conceptually broken down into hydrolysis, condensation, and covalent bonding.

-

Hydrolysis: The triethoxysilane headgroup of the PFTS molecule reacts with trace amounts of water present in the solvent or on the substrate surface. This reaction converts the ethoxy groups (-OCH₂CH₃) into reactive silanol groups (-Si-OH).

-

Condensation & Physisorption: The PFTS molecules, now bearing silanol headgroups, adsorb onto the hydroxylated substrate. Hydrogen bonds form between the silanols on the PFTS molecules and the hydroxyl groups on the substrate.

-

Covalent Bonding and Polymerization: Covalent siloxane bonds (Si-O-Substrate) form between the PFTS molecules and the surface, firmly anchoring the monolayer.[5] Additionally, adjacent PFTS molecules can form lateral cross-links (Si-O-Si) with each other, creating a stable, polymerized network that enhances the durability of the monolayer.[4]

The perfluorinated tail groups, driven by van der Waals forces and their rigid structure, pack into a dense, ordered, quasi-crystalline arrangement, exposing a uniform, low-energy surface to the environment.

Figure 1: Conceptual workflow of PFTS SAM formation on a hydroxylated substrate.

Principles of Surface Energy Determination

Surface free energy (SFE), often denoted as γS, is the excess energy at the surface of a material compared to the bulk. It is a quantitative measure of wettability and adhesion.[8][9] For solids, SFE cannot be measured directly but can be determined indirectly by measuring the contact angles of several well-characterized liquids on the surface.[10][11]

The relationship between the contact angle (θ), the liquid's surface tension (γL), and the solid's surface energy (γS) is described by Young's equation.[12][13] However, this equation includes the solid-liquid interfacial tension (γSL), which is also unknown. To solve for γS, various models have been developed. For low-energy surfaces like PFTS SAMs, two methods are particularly relevant: the Owens-Wendt-Rabel-Kaelble (OWRK) method and the Zisman plot.

The Owens-Wendt-Rabel-Kaelble (OWRK) Method

The OWRK method is a widely used multipoint approach that splits the surface energy into two components: a dispersive (nonpolar) component (γd) and a polar component (γp).[14][15] The total surface energy is the sum of these two parts: γS = γSd + γSp. The model assumes that the interfacial tension between the solid and liquid can be calculated using the geometric mean of their respective components.[14][16]

This leads to the linearized OWRK equation:

(γL(1 + cosθ)) / (2 * √(γLd)) = √(γSp) * √(γLp / γLd) + √(γSd)

This equation is in the form of a straight line, y = mx + c, where:

-

y = (γL(1 + cosθ)) / (2 * √(γLd))

-

x = √(γLp / γLd)

-

Slope (m) = √(γSp)

-

Y-intercept (c) = √(γSd)

By measuring the contact angles of at least two (preferably three or more) liquids with known γL, γLd, and γLp values, one can plot y versus x. A linear regression of the data points yields the slope and intercept, from which the polar (γSp = m²) and dispersive (γSd = c²) components of the solid's surface energy can be calculated.[8]

The Zisman Plot Method

The Zisman method is an empirical approach that defines a "critical surface tension" (γc) for a solid.[17][18][19] This value represents the surface tension of a hypothetical liquid that would just perfectly wet the surface (i.e., have a contact angle of 0°).[17] While not strictly equal to the surface free energy, γc is an excellent practical measure of wettability and is closely related to the solid's surface energy, especially for non-polar surfaces.[20]

To create a Zisman plot, the cosines of the contact angles (cosθ) for a series of liquids are plotted against their known surface tensions (γL).[18][21] The data points are fitted with a straight line, which is then extrapolated to cosθ = 1. The corresponding value of γL on the x-axis is the critical surface tension, γc.[10][20]

Experimental Methodology

This section provides self-validating protocols for the preparation and characterization of PFTS SAMs. The causality behind each step is explained to ensure a deep understanding of the process.

Protocol: Preparation of PFTS Self-Assembled Monolayers

This protocol describes the deposition of PFTS onto silicon wafer substrates with a native oxide layer, a common model system.

A. Substrate Cleaning and Hydroxylation (Critical Step)

-

Rationale: The quality of the SAM is critically dependent on the cleanliness and hydroxyl density of the substrate. This procedure removes organic and inorganic contaminants and ensures a fully hydroxylated, high-energy surface ready for silanization. A low water contact angle (<10°) is a key validation metric for a properly cleaned surface.[5]

-

Procedure:

-

Cut silicon wafers into appropriately sized pieces (e.g., 1.5 cm x 1.5 cm).

-

Sequentially sonicate the substrates in acetone, then ethanol, for 15 minutes each to remove gross organic contamination. Dry under a stream of high-purity nitrogen.

-

Prepare a Piranha solution by slowly adding 1 part 30% hydrogen peroxide (H₂O₂) to 3 parts concentrated sulfuric acid (H₂SO₄). (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care using appropriate personal protective equipment in a fume hood).

-

Immerse the substrates in the Piranha solution for 30-60 minutes at room temperature.[22] This step removes residual organic matter and hydroxylates the surface.

-

Carefully remove the substrates and rinse them copiously with ultra-pure water (18.2 MΩ·cm).

-

Dry the substrates thoroughly under a stream of nitrogen and use them immediately for silanization.

-

B. Silanization: PFTS Deposition

-

Rationale: This step involves the controlled reaction of PFTS with the hydroxylated surface. The reaction is typically carried out in an anhydrous solvent to prevent premature hydrolysis and polymerization of the silane in the bulk solution, which would lead to a disordered, multilayer film.[7]

-

Procedure:

-

Prepare a 1-5 mM solution of this compound in an anhydrous solvent such as toluene or hexane inside a nitrogen-filled glovebox or using Schlenk line techniques to minimize water content.

-

Place the cleaned, dry substrates into the PFTS solution. Ensure the entire surface is submerged.

-

Allow the reaction to proceed for 2-12 hours at room temperature. The optimal time can be determined empirically by monitoring the contact angle saturation.

-

After immersion, remove the substrates from the solution.

-

Rinse the substrates by sonicating them for 5 minutes sequentially in toluene (or the deposition solvent), followed by ethanol, to remove any physisorbed (non-covalently bonded) molecules.

-

Dry the coated substrates under a stream of nitrogen.

-

To complete the cross-linking of the monolayer, cure the samples by baking them in an oven at 110-120°C for 30-60 minutes.

-

Figure 3: Data analysis workflow for the OWRK method.

After plotting the calculated points and performing a linear regression, one can determine the slope and intercept to find the surface energy components. For a highly fluorinated surface like PFTS, the polar component (γSp) is expected to be very low.

Table 3: Example Calculated Surface Energy for a PFTS SAM

| Method | Dispersive Component (γSd) [mN/m] | Polar Component (γSp) [mN/m] | Total Surface Energy (γS) [mN/m] |

| OWRK | ~10.5 | ~0.5 | ~11.0 |

Note: These are representative values. Actual results will depend on monolayer quality and experimental conditions.

Zisman Plot Construction

Using the data from Table 2 and the total surface tension values from Table 1, a Zisman plot is constructed by graphing cos(θ) vs. γL. Extrapolating the linear fit to cos(θ) = 1 yields the critical surface tension (γc). For PFTS, this value is expected to be very low, typically in the range of 10-15 mN/m, indicating its extreme non-wettability.

Conclusion

This guide has detailed the essential theoretical and practical aspects of determining the surface energy of this compound self-assembled monolayers. By following the validated protocols for substrate preparation, monolayer deposition, and contact angle measurement, researchers can reliably fabricate high-quality, low-energy surfaces. The application of analytical models like the OWRK method and Zisman plots allows for the robust quantification of surface energy, a critical parameter for predicting and controlling interfacial phenomena. The exceptionally low surface energy of PFTS SAMs makes them a powerful tool for professionals in drug development, materials science, and electronics, enabling advancements in areas requiring minimal adhesion and controlled wettability.

References

-

DataPhysics Instruments. (n.d.). How to determine the surface energy of solids. Retrieved from [Link]

-

KRÜSS Scientific. (n.d.). Owens, Wendt, Rabel and Kaelble (OWRK) method. Retrieved from [Link]

-

Hoke, M., et al. (n.d.). Surface Free Energy Determination by Contact Angle Measurements – A Comparison of Various Approaches. Matfyz.cz. Retrieved from [Link]

-

Biolin Scientific. (2020, December 22). OWRK method – Owens, Wendt, Rabel and Kaelble model. Retrieved from [Link]

-

Grokipedia. (2026, January 7). Zisman Plot. Retrieved from [Link]

-

Yuan, Y., & Lee, T. R. (n.d.). Calculation of surface free energy (SFE) from contact angle results. In Contact Angle, Wettability and Adhesion. Retrieved from [Link]

-

Wikipedia. (n.d.). Zisman Plot. Retrieved from [Link]

-

Nature's Raincoats. (n.d.). The Liquid Surface Zisman Plot. Retrieved from [Link]

-

Biolin Scientific. (2025, August 19). Which surface free energy method should be used?. Retrieved from [Link]

-

University of Washington. (n.d.). Contact Angle Experiment. Retrieved from [Link]

-

Wikipedia. (n.d.). Self-assembled monolayer. Retrieved from [Link]

-

KRÜSS Scientific. (n.d.). Method according to Zisman. Retrieved from [Link]

-

Rahman, M. A. (2014). Contact Angle Measurement for The Surface Characterization of Solids. International Journal of Scientific & Technology Research, 3(10). Retrieved from [Link]

-

Palencia, M. (2017). Surface free energy of solids by contact angle measurements. Journal of Science and Technology Applications, 2, 84-93. Retrieved from [Link]

-

Kumar, A., et al. (n.d.). Supplementary Information: Surface energy and wettability of van der Waals structures. Retrieved from [Link]

-

ACS Publications. (2020, January 7). Perfluorinated Self-Assembled Monolayers Enhance the Stability and Efficiency of Inverted Perovskite Solar Cells. ACS Nano. Retrieved from [Link]

-

PubMed. (2020, February 25). Perfluorinated Self-Assembled Monolayers Enhance the Stability and Efficiency of Inverted Perovskite Solar Cells. ACS Nano, 14(2), 1445-1456. Retrieved from [Link]

-

Kim, S., et al. (2021). Self-Assembled Monolayers: Versatile Uses in Electronic Devices from Gate Dielectrics, Dopants, and Biosensing Linkers. Micromachines, 12(5), 557. Retrieved from [Link]

-

Lee Group, University of Houston. (2022, October 4). Self-Assembled Monolayer Coatings on Gold and Silica Surfaces for Antifouling Applications: A Review. Retrieved from [Link]

-

ACS Publications. (n.d.). Improved United-Atom Models for Perfluorinated Self-Assembled Monolayers. The Journal of Physical Chemistry C. Retrieved from [Link]

-

ResearchGate. (2020, January). Perfluorinated Self-Assembled Monolayers Enhance the Stability and Efficiency of Inverted Perovskite Solar Cells. ACS Nano. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Self-Assembled Monolayers (SAMs) and Their Applications. Retrieved from [Link]

-

PubMed. (2022, April 29). How perfluoroalkyl substances modify fluorinated self-assembled monolayer architectures: An electrochemical and computational study. Analytica Chimica Acta, 1204, 339740. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Preparation and characterization of fluoroalkylsilane self-assembled monolayers on magnetic head surfaces. Retrieved from [Link]

-

ScienceDirect. (n.d.). Study of self-assembled triethoxysilane thin films made by casting neat reagents in ambient atmosphere. Retrieved from [Link]

-

National Institutes of Health. (2020, July 29). The Effect of Physicochemical Properties of Perfluoroalkylsilanes Solutions on Microtribological Features of Created Self-Assembled Monolayers. Materials (Basel), 13(15), 3349. Retrieved from [Link]

-

ScienceDirect. (2025, September 12). Facile fabrication of self-assembled monolayers of organosilanes for antibiofilm applications. Retrieved from [Link]

-

Taylor & Francis eBooks. (n.d.). Self-Assembled Monolayers: Models for Organic Surface Chemistry. Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. lee.chem.uh.edu [lee.chem.uh.edu]

- 3. Self-assembled monolayer - Wikipedia [en.wikipedia.org]

- 4. Applied Sciences | Special Issue : Self-Assembled Monolayers (SAMs) and Their Applications [mdpi.com]

- 5. fkf.mpg.de [fkf.mpg.de]

- 6. mdpi.com [mdpi.com]

- 7. The Effect of Physicochemical Properties of Perfluoroalkylsilanes Solutions on Microtribological Features of Created Self-Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How to determine the surface energy of solids [dataphysics-instruments.com]

- 9. biolinscientific.com [biolinscientific.com]

- 10. Calculation of surface free energy (SFE) from contact angle results, measurement of contact angles on solids yields data that reflect the thermodynamics of a liquid/solid interaction.-KINO Scientific Instrument Inc. [surface-tension.org]

- 11. jsta.cl [jsta.cl]

- 12. physics.mff.cuni.cz [physics.mff.cuni.cz]

- 13. scispace.com [scispace.com]

- 14. Owens, Wendt, Rabel and Kaelble (OWRK) method | KRÜSS Scientific [kruss-scientific.com]

- 15. biolinscientific.com [biolinscientific.com]

- 16. rsc.org [rsc.org]

- 17. grokipedia.com [grokipedia.com]

- 18. Zisman Plot - Wikipedia [en.wikipedia.org]

- 19. The Liquid Surface Zisman Plot - Nature's Raincoats [naturesraincoats.com]

- 20. Method according to Zisman | KRÜSS Scientific [kruss-scientific.com]

- 21. pages.jh.edu [pages.jh.edu]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability of (4-Perfluorotolyl)triethoxysilane Coatings

Introduction

(4-Perfluorotolyl)triethoxysilane is an advanced organosilane molecule engineered for the formulation of high-performance coatings. The incorporation of a perfluorinated aromatic moiety, the perfluorotolyl group, imparts exceptional properties to the resulting coating, including pronounced hydrophobicity, oleophobicity, and, most critically, high thermal stability. These characteristics make such coatings prime candidates for applications in demanding environments, such as in the aerospace, electronics, and chemical processing industries, where resistance to high temperatures and harsh chemicals is paramount.[1][2]

This technical guide provides a comprehensive overview of the thermal stability of coatings derived from this compound. We will delve into a plausible synthetic route for this silane, the intricacies of coating formation via the sol-gel process, methodologies for assessing thermal stability, and the anticipated degradation mechanisms at elevated temperatures. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the development and characterization of advanced functional coatings.

Synthesis and Coating Formation: A Scientifically Grounded Approach

The journey from the molecular precursor to a functional coating is a multi-step process rooted in fundamental chemical principles. Understanding this pathway is crucial for controlling the final properties of the coating.

Plausible Synthesis of this compound

While various synthetic strategies can be envisioned, a plausible and efficient route to this compound involves a Grignard reaction followed by silylation. This approach is widely used for the formation of silicon-carbon bonds.

Step 1: Formation of the Grignard Reagent. 4-Bromheptafluorotoluene is reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form the Grignard reagent, (4-perfluorotolyl)magnesium bromide. The inert atmosphere is crucial to prevent the quenching of the highly reactive Grignard reagent by atmospheric moisture or oxygen.

Step 2: Silylation. The freshly prepared Grignard reagent is then reacted with an excess of tetraethoxysilane (TEOS). The nucleophilic carbon of the Grignard reagent attacks the electrophilic silicon atom of TEOS, displacing an ethoxy group and forming the desired this compound.

Step 3: Purification. The final product is purified from byproducts and unreacted starting materials using standard techniques such as distillation under reduced pressure.

Coating Formation via the Sol-Gel Process

The transformation of the this compound monomer into a durable, cross-linked coating is typically achieved through the sol-gel process.[3][4][5] This versatile wet-chemical technique involves two primary reactions: hydrolysis and condensation.

-

Hydrolysis: In the presence of water and a catalyst (acid or base), the ethoxy groups (-OEt) of the silane are hydrolyzed to form reactive silanol groups (-OH). The rate of this reaction is influenced by factors such as pH, water-to-silane ratio, and the solvent system.

-

Condensation: The newly formed silanol groups undergo condensation reactions with other silanol groups or remaining ethoxy groups to form stable siloxane bonds (-Si-O-Si-). This process results in the formation of a highly cross-linked, three-dimensional inorganic network with the perfluorotolyl groups decorating the surface, which ultimately forms the solid coating.

Methodology for Thermal Stability Assessment

To rigorously evaluate the thermal stability of the this compound coatings, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is employed. These techniques provide quantitative data on the material's response to heat.

Experimental Protocols

1. Thermogravimetric Analysis (TGA):

-

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperature at which the coating begins to decompose.

-

Procedure:

-

A small, known mass of the coated substrate is placed in a high-purity alumina or platinum pan.

-

The sample is heated in a TGA furnace under a controlled atmosphere (typically nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting data is plotted as mass percentage versus temperature. The onset of mass loss indicates the beginning of thermal decomposition.

-

2. Differential Scanning Calorimetry (DSC):

-

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal transitions such as glass transitions, melting, and crystallization.

-

Procedure:

-

A small amount of the scraped coating material is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

Both the sample and reference pans are heated in the DSC cell at a constant rate.

-

The difference in heat flow to the sample and reference is recorded as a function of temperature.

-

Thermal Stability and Degradation Mechanism

A study on a very similar compound, triethoxy(4-(trifluoromethyl)-phenyl)silane (TETFMPS), provides significant insight. The organic component of the sol-gel film derived from TETFMPS was found to be stable at temperatures at or below 450 °C, with decomposition occurring at or above 550 °C.[3] Given that the perfluorotolyl group in our compound of interest contains even more C-F bonds, it is reasonable to hypothesize a comparable or even slightly enhanced thermal stability. Other studies on perfluoroalkyl silanes also indicate high thermal stability, with decomposition onsets often reported in the range of 350-400 °C and higher.[6][7]

Proposed Degradation Pathway

At elevated temperatures, the thermal degradation of the this compound coating is expected to proceed through the cleavage of the C-C and C-F bonds within the perfluorotolyl group. This will lead to the evolution of various gaseous fluorocarbon fragments. The robust siloxane backbone (-Si-O-Si-) of the coating is anticipated to remain largely intact at these temperatures, ultimately leaving behind a stable silica-like residue.

Summary of Expected Thermal Properties

| Property | Expected Value/Behavior | Rationale |

| Onset of Decomposition (TGA) | > 450 °C | Based on the high stability of the analogue triethoxy(4-(trifluoromethyl)-phenyl)silane and the inherent strength of C-F and Si-O bonds.[3] |

| Major Decomposition Temperature | ≥ 550 °C | Inferred from the decomposition temperature of the analogue compound.[3] |

| Residue at High Temperature | High char yield (Silica) | The inorganic siloxane backbone is expected to be stable at temperatures where the organic component degrades. |

| Thermal Transitions (DSC) | No significant transitions expected before decomposition | The highly cross-linked nature of the coating should result in a rigid structure without distinct melting or glass transition points below the decomposition temperature. |

Factors Influencing Coating Stability

The intrinsic thermal stability of the this compound molecule is a primary determinant of the coating's performance. However, several extrinsic factors related to the coating's formation and environment can also play a significant role:

-

Degree of Cross-linking: A higher degree of condensation during the sol-gel process leads to a more densely cross-linked network. This enhances the mechanical integrity of the coating and can increase its thermal stability by restricting the mobility of the polymer chains.

-

Substrate Type: The nature of the substrate and the quality of the interfacial bonding between the coating and the substrate can influence thermal stability. Good adhesion can help to dissipate thermal stress and prevent delamination at high temperatures.

-

Atmospheric Conditions: The presence of oxygen can lead to oxidative degradation at lower temperatures compared to an inert atmosphere. The degradation mechanism and byproducts may also differ in an oxidative environment.

Conclusion

Coatings derived from this compound are poised to offer exceptional thermal stability, making them highly suitable for applications in extreme environments. The combination of a robust polysiloxane backbone and the inherent stability of the perfluorotolyl group is expected to yield coatings that can withstand temperatures in excess of 450 °C. The primary mode of degradation at higher temperatures is anticipated to be the decomposition of the organic moiety, leaving behind a stable silica-like residue. A thorough understanding of the synthesis, sol-gel processing, and the factors influencing thermal stability is critical for optimizing the performance of these advanced materials. Further experimental validation through rigorous thermal analysis is essential to precisely quantify the thermal limits and degradation kinetics of these promising coatings.

References

-

Gelest, Inc. (2006). Thermal Stability of Silane Coupling Agents. [Link]

-

Changfu Chemical. (n.d.). Exploring Silane Solutions: Key Innovations in Surface Treatments. [Link]

- Devaprakasam, D., Sampath, S., & Biswas, S. K. (2004). Thermal Stability of Perfluoroalkyl Silane Self-Assembled on a Polycrystalline Aluminum Surface. Langmuir, 20(4), 1329–1334.

-

ResearchGate. (n.d.). Chemical and Thermal Stability of Alkylsilane Based Coatings for Membrane Emulsification. [Link]

-

ResearchGate. (n.d.). Thermal Stability of Perfluoroalkyl Silane Self-Assembled on a Polycrystalline Aluminum Surface. [Link]

-

MDPI. (2023, October 26). The Influence of Adding Silica Fluoroalkylsilane on the Morphology, Mechanical, and Corrosion Resistance Properties of Sol-Gel Derived Coatings. [Link]

-

ResearchGate. (n.d.). Influence of Aliphatic and Aromatic Fluorine Groups on Gas Permeability and Morphology of Fluorinated Polyimide Films. [Link]

-

Silfluo. (n.d.). Silane Applications: A Guide for Effectively Addressing Some Adhesion Problems. [Link]

-

Dow Corning. (n.d.). Organosilane Technology in Coating Applications: Review and Perspectives. [Link]

-

ResearchGate. (n.d.). Thermal degradation of different silane type coatings. [Link]

-

Sci-Hub. (2012). Vibrational spectroscopic studies of triethoxy(4-(trifluoromethyl)-phenyl) silane and its sol–gel coating. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 868–873. [Link]

-

ChemRxiv. (n.d.). Studies on the Synthesis of Perfluoroaryl Sulfides and their Application in Desulfurative Nickel-Catalyzed Reductive Cross-Coupling. [Link]

-

PMC. (n.d.). A protocol for the gram-scale synthesis of polyfluoroaryl sulfides via an SNAr step. [Link]

-

ResearchGate. (n.d.). Synthesis of polyfunctional triethoxysilanes by 'click silylation'. [Link]

-

ResearchGate. (n.d.). TGA thermograms of the fluorinated polyurethane (black) and of poly(CTFE-alt-BVE) (red, Sample P4). [Link]

-

Royal Society of Chemistry. (n.d.). Distribution of fluoroalkylsilanes in hydrophobic hybrid sol–gel coatings obtained by co-condensation. [Link]

-

MDPI. (2022, December 23). Thermal Data of Perfluorinated Carboxylic Acid Functionalized Aluminum Nanoparticles. [Link]

-

PubMed. (2025, December 8). Unravelling the Mechanism of Sol-Gel Process: a Key Stage in the Production of Silica Aerogels from Alkoxysilanes. [Link]

-

ResearchGate. (n.d.). Notes- Synthesis of Tetra(perfluoroalkoxy)silanes. [Link]

-

OSTI.GOV. (n.d.). Substituent Effects on the Sol-Gel Chemistry of Organotrialkoxysilanes. [Link]

-

ResearchGate. (n.d.). Preparation of Water-Repellent Glass by Sol-Gel Process Using Perfluoroalkylsilane and Tetraethoxysilane. [Link]

-

ResearchGate. (n.d.). Characterization of fluorinated aromatic polymers and thermally treated.... [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA) overlay of fluorinated and nonfluorinated polyether-segmented urethane copolymers with no nAl/PFPE loading. [Link]

Sources

- 1. dakenchem.com [dakenchem.com]

- 2. Exploring Silane Solutions: Key Innovations in Surface Treatments [cfsilicones.com]

- 3. osti.gov [osti.gov]

- 4. Distribution of fluoroalkylsilanes in hydrophobic hybrid sol–gel coatings obtained by co-condensation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 5. Unravelling the Mechanism of Sol-Gel Process: a Key Stage in the Production of Silica Aerogels from Alkoxysilanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Oleophobic Surfaces Modified with (4-Perfluorotolyl)triethoxysilane

<_ _>

Abstract

This technical guide provides a comprehensive overview of the principles, methodologies, and characterization techniques associated with the creation of oleophobic surfaces using (4-Perfluorotolyl)triethoxysilane. Intended for researchers, scientists, and professionals in drug development, this document delves into the fundamental chemistry of fluorinated silanes, the process of surface modification, and the critical evaluation of the resulting oleophobic properties. Detailed experimental protocols, data interpretation, and visual aids are included to facilitate a deeper understanding and practical application of this surface modification strategy. The insights provided herein are grounded in established scientific principles and aim to empower researchers to effectively engineer and analyze highly repellent surfaces for a variety of advanced applications.

Introduction: The Imperative of Oleophobicity in Advanced Applications

In the realms of biomedical devices, microfluidics, and high-throughput screening, the ability to control surface-liquid interactions is paramount. Oleophobicity, the property of a surface to repel oils and other low surface tension liquids, is a critical attribute for preventing non-specific binding, reducing contamination, and ensuring the precise manipulation of liquid samples.[1] Such repellent surfaces are crucial in applications ranging from anti-fouling coatings on medical implants to creating frictionless channels in microfluidic "lab-on-a-chip" devices.[1][2]

Fluorinated compounds are exceptionally effective at creating low-energy surfaces due to the unique properties of the carbon-fluorine bond, which is characterized by high electronegativity and low polarizability.[3][4] This results in weak van der Waals interactions with liquids, leading to high contact angles and low adhesion.[5] Among the various methods to functionalize surfaces with fluorinated moieties, the use of fluoroalkylsilanes stands out for its ability to form robust, chemically bonded monolayers on a variety of substrates.[6]

This guide focuses specifically on this compound, a fluorinated organosilane that offers a compelling combination of a rigid aromatic core and a highly fluorinated tail, leading to the formation of densely packed, low-energy surfaces. We will explore the synthesis, deposition, and characterization of surfaces modified with this compound, providing both the theoretical underpinnings and practical, field-tested protocols.

The Chemistry of Repellency: Understanding this compound

The efficacy of this compound in rendering surfaces oleophobic stems from its unique molecular architecture. The molecule can be conceptually divided into three key functional parts:

-

The Triethoxysilane Headgroup: This is the reactive moiety that enables covalent attachment to the substrate. The silicon atom is bonded to three ethoxy groups (-OCH2CH3), which are susceptible to hydrolysis.

-

The Phenyl Linker: This aromatic ring provides a rigid spacer between the reactive headgroup and the perfluorinated tail, contributing to the formation of a well-ordered self-assembled monolayer (SAM).

-

The Perfluorotolyl Tailgroup: This is the "business end" of the molecule responsible for the low surface energy. The presence of a trifluoromethyl group (-CF3) on the perfluorinated phenyl ring further enhances the oleophobicity.

The process of surface modification hinges on the hydrolysis and condensation of the triethoxysilane headgroup. In the presence of trace amounts of water, the ethoxy groups are hydrolyzed to form silanol groups (Si-OH).[7][8] These silanol groups can then condense with hydroxyl groups present on the substrate surface (e.g., the native oxide layer on silicon or glass) to form stable siloxane (Si-O-Si) bonds, covalently grafting the molecule to the surface.[9] Simultaneously, lateral condensation between adjacent silane molecules can occur, leading to a cross-linked, two-dimensional network that enhances the stability and durability of the coating.[8]

Caption: Molecular structure and surface reaction mechanism of this compound.

Experimental Protocols: A Step-by-Step Guide to Surface Modification

The successful creation of a highly oleophobic surface is contingent on meticulous attention to detail during the surface preparation and modification process. The following protocols are designed to be self-validating, with checkpoints and explanations for each critical step.

Substrate Preparation: The Foundation for a Perfect Monolayer

The quality of the substrate is paramount. The surface must be scrupulously clean and possess a sufficient density of hydroxyl groups to facilitate covalent attachment of the silane.

Protocol 1: Substrate Cleaning and Activation

-

Initial Cleaning:

-

Sonication of the substrate (e.g., silicon wafer, glass slide) in a sequence of solvents: acetone, isopropanol, and deionized (DI) water, for 15 minutes each. This removes organic contaminants and particulates.

-

Causality: Each solvent targets different types of contaminants. Acetone is effective for gross organic residues, while isopropanol is a good rinsing agent that is miscible with both acetone and water.

-

-

Hydroxylation/Activation:

-

Option A: Oxygen Plasma Treatment: Expose the cleaned substrates to an oxygen plasma cleaner for 3-5 minutes. This is a highly effective method for removing residual organic traces and generating a high density of surface hydroxyl groups.[10]

-

Option B: Piranha Solution (Use with Extreme Caution): Immerse the substrates in a freshly prepared Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15-30 minutes.[10] This is a highly aggressive oxidizing agent that will remove most organic residues. WARNING: Piranha solution is extremely corrosive and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE) and work in a fume hood.

-

Causality: Both methods create a hydrophilic, hydroxyl-terminated surface that is highly reactive towards the triethoxysilane headgroup.

-

-

Final Rinse and Dry:

-

Thoroughly rinse the activated substrates with copious amounts of DI water.

-

Dry the substrates under a stream of high-purity nitrogen gas and immediately use them for the silanization step to prevent recontamination.

-

Silanization: Building the Oleophobic Layer

The deposition of this compound can be performed from either the liquid or vapor phase. Vapor deposition is often preferred for achieving a more uniform and thinner monolayer.[10]

Protocol 2: Vapor Phase Deposition of this compound

-

Preparation:

-

Place the freshly activated substrates in a vacuum desiccator or a dedicated vapor deposition chamber.

-

In a small, open vial, place a few drops of this compound. Position the vial inside the desiccator, ensuring it does not touch the substrates.[10]

-

-

Deposition:

-

Post-Deposition Curing and Cleaning:

-

Vent the desiccator and remove the coated substrates.

-

Bake the substrates in an oven at 110-120°C for 30-60 minutes. This step drives the condensation reaction to completion and removes any physisorbed water.

-

Sonically rinse the coated substrates in a suitable solvent (e.g., toluene or hexane) to remove any excess, non-covalently bonded silane molecules.

-

Dry the final oleophobic substrates with a stream of nitrogen.

-

Sources

- 1. aculon.com [aculon.com]

- 2. Superhydrophobic Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. reddit.com [reddit.com]